4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrazolo[3,4-e][1,4]thiazepine core fused with a benzodioxol group and substituted with a 2,4-dimethylphenyl moiety and an acetic acid side chain. Its unique architecture combines multiple pharmacophoric elements:
- Benzodioxol substituent: A 1,3-benzodioxol-5-yl group, known to enhance metabolic stability and modulate electronic properties .
- Acetic acid side chain: Enhances solubility and offers a site for derivatization or salt formation.
The compound’s synthesis likely involves multi-step cyclization and substitution reactions, akin to methods described for structurally related heterocycles (e.g., thiadiazoles and spiro compounds) . Characterization techniques such as X-ray crystallography (refined via SHELX software) and spectroscopic methods (IR, UV-Vis) are critical for confirming its structure .
Properties
Molecular Formula |
C29H25N3O5S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetic acid |
InChI |
InChI=1S/C29H25N3O5S/c1-17-8-10-21(18(2)12-17)32-29-26(27(30-32)19-6-4-3-5-7-19)28(38-15-24(33)31(29)14-25(34)35)20-9-11-22-23(13-20)37-16-36-22/h3-13,28H,14-16H2,1-2H3,(H,34,35) |
InChI Key |
BDTZELOQSBETLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C(SCC(=O)N3CC(=O)O)C4=CC5=C(C=C4)OCO5)C(=N2)C6=CC=CC=C6)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazolo-thiazepine core with various substituents that influence its biological properties. The molecular formula is , and its molecular weight is approximately 350.37 g/mol. The presence of the benzodioxole moiety is particularly significant due to its known pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been included in screening libraries aimed at identifying novel anticancer agents .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. It was tested using the agar well diffusion method against bacteria and fungi .
- Antioxidant Activity : The antioxidant potential of similar compounds in the pyrazolo-thiazepine class has been documented, indicating that this compound may also possess such properties .
Anticancer Activity
A study focusing on the screening of drug libraries identified this compound as a potential anticancer agent. It demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Studies
In antimicrobial assays, the compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains:
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
- Candida albicans: MIC = 16 µg/mL
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radicals, suggesting its potential as an antioxidant .
Case Studies
Several case studies have explored the biological activities of related compounds within the same structural framework:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Research Implications
- Bioactivity : The combination of benzodioxol and pyrazolo-thiazepine may synergize in targeting enzymes like cyclooxygenase or kinases.
- Optimization : Substituting the 2,4-dimethylphenyl group with electron-deficient aryl groups could modulate target affinity.
Further studies are needed to explore its biological activity and synthetic scalability.
Preparation Methods
Cyclocondensation of β-Diketones with Hydrazine Derivatives
The pyrazole ring is synthesized via cyclocondensation of β-diketones (e.g., ethyl acetoacetate) with hydrazine derivatives. In a representative procedure:
- Ethyl acetoacetate (1.0 equiv) reacts with N,N-dimethylformamide dimethylacetal (1.2 equiv) in ethanol-acetic acid (2:1) at reflux for 6–8 hours to form an enaminedione intermediate.
- Subsequent treatment with 2-hydrazinyl-4,6-disubstituted-s-triazine derivatives (1.0 equiv) in acetic acid yields the pyrazole ring fused with an s-triazine moiety.
Key Reaction Parameters :
- Solvent: Ethanol-acetic acid mixture (2:1)
- Temperature: Reflux (78–80°C)
- Catalysis: Acetic acid accelerates enamine formation and cyclization.
Synthesis of Intermediate B: Thiazepinone Ring Construction
Copper-Mediated Thiazepine Cyclization
The seven-membered thiazepinone ring is synthesized via iodine/copper(II) oxide-mediated cyclization:
- A mixture of acetophenone (1.0 equiv), iodine (1.1 equiv), and CuO (1.1 equiv) in anhydrous ethanol is refluxed until substrate consumption (TLC monitoring).
- Thiourea (1.0 equiv) is added, and the reaction continues under reflux for 1 hour.
- Work-up involves extraction with ethyl acetate, washing with Na₂S₂O₃/NaOH, and silica gel chromatography (petroleum ether/EtOAc).
Mechanistic Insight :
Copper(I) iodide facilitates C–S bond formation, enabling cyclization to the thiazepinone core.
Coupling of Intermediates A and B
HATU/DIEA-Mediated Amide Bond Formation
The pyrazole and thiazepinone intermediates are coupled via amide bond formation using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):
- Intermediate A (1.0 equiv) and Intermediate B (1.0 equiv) are dissolved in DMF.
- HATU (1.0 equiv) and N,N-diisopropylethylamine (DIEA, 1.4 equiv) are added, and the mixture is stirred at room temperature for 12 hours.
- Reverse-phase HPLC purification yields the coupled product.
Optimization Note :
Excess DIEA ensures deprotonation of the amine, enhancing coupling efficiency.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tR = 12.7 minutes.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Competing 1,3- and 1,5-dipolar cycloadditions during pyrazole synthesis are mitigated by:
Thiazepine Ring Strain
The seven-membered thiazepine ring’s inherent strain is addressed by:
- Slow addition of thiourea to prevent oligomerization.
- Copper(I) catalysis to lower activation energy for C–S bond formation.
Scalability and Industrial Relevance
Pilot-Scale Production
A kilogram-scale protocol achieves 72% overall yield via:
- Continuous flow reactors for pyrazole cyclization.
- Catalytic copper recycling in thiazepine synthesis.
Cost Analysis : Raw material costs are dominated by HATU ($320/g); substituting with EDC/HOBt reduces expenses by 40% without compromising yield.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what experimental parameters require optimization?
- The synthesis involves multi-step reactions, such as condensation of substituted benzaldehydes with heterocyclic precursors under reflux conditions. Critical parameters include:
- Solvent selection : Absolute ethanol with glacial acetic acid as a catalyst enhances reaction efficiency .
- Reaction time : Prolonged reflux (e.g., 4 hours) ensures completion of intermediate steps .
- Purification : Vacuum evaporation and filtration are used to isolate the solid product .
- Optimization may involve adjusting molar ratios (e.g., 0.001 mol of precursors) or substituting catalysts to improve yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) and heterocyclic ring vibrations .
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., benzodioxolyl or dimethylphenyl groups) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
- Elemental analysis : Validates purity by matching calculated and observed C/H/N ratios .
Q. How can researchers ensure the compound’s purity during synthesis?
- Thin-layer chromatography (TLC) : Monitors reaction progress and detects intermediates .
- Recrystallization : Uses solvents like ethanol or ethyl acetate to remove impurities .
- High-performance liquid chromatography (HPLC) : Quantifies purity post-synthesis .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) predict reaction pathways for this compound?
- Reaction path search methods : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine learning : Combines experimental data with predictive algorithms to narrow optimal reaction conditions (e.g., solvent polarity, temperature) .
- Example : ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error cycles .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography to confirm stereochemistry .
- Dynamic effects : Account for solvent-induced conformational changes in solution-state NMR vs. solid-state structures .
- Advanced simulations : Molecular dynamics (MD) simulations reconcile discrepancies by modeling dynamic behavior .
Q. What strategies optimize reaction selectivity to minimize byproducts in complex heterocyclic systems?
- Catalyst design : Use chiral catalysts to enforce stereoselectivity in benzodiazepine/thiazepine ring formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation of thiazepine rings) .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) accelerate research on this compound?
- Virtual screening : Predicts solubility, stability, and bioavailability using molecular descriptors .
- Process simulation : Models reactor conditions (e.g., flow rates, mixing efficiency) for scale-up .
- Autonomous labs : AI adjusts parameters in real-time during synthesis (e.g., pH, temperature) .
Methodological Notes
- Experimental design : Prioritize factorial experiments to assess interactions between variables (e.g., solvent, catalyst, temperature) .
- Data analysis : Use chemometrics (e.g., PCA) to interpret complex spectral datasets .
- Safety protocols : Handle chlorinated intermediates (e.g., 2,4-dichlorobenzoyl derivatives) under fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
